
(Triphenylphosphoranylidene)ketene
Overview
Description
(Triphenylphosphoranylidene)ketene, also known as the Bestmann ylide, is a biochemical used for proteomics research . It has a molecular formula of C20H15OP and a molecular weight of 302.31 .
Synthesis Analysis
The synthesis of (Triphenylphosphoranylidene)ketene involves the use of Bestmann ylide as a linchpin to link nucleophilic entities such as alcohols or amines with carbonyl moieties to produce unsaturated esters and amides .Molecular Structure Analysis
The molecular structure of (Triphenylphosphoranylidene)ketene is represented by the SMILES string O=C=C=P(c1ccccc1)(c2ccccc2)c3ccccc3 .Chemical Reactions Analysis
(Triphenylphosphoranylidene)ketene is a nucleophilic two-carbon building block that participates in a variety of reactions including cycloaddition, multi-component, and domino reactions .Physical And Chemical Properties Analysis
(Triphenylphosphoranylidene)ketene is a solid substance at 20 degrees Celsius . It has a melting point of 167-173 °C . It is sensitive to moisture and should be stored under inert gas .Scientific Research Applications
C-C Bond Formation
(Triphenylphosphoranylidene)ketene: is a valuable reagent for C-C bond formation . It acts as a nucleophilic two-carbon building block, which is essential in organic synthesis. This compound can participate in reactions to form complex molecular structures, which are foundational in developing pharmaceuticals and new materials .
Cycloaddition Reactions
In cycloaddition reactions, (Triphenylphosphoranylidene)ketene can be used to create cyclic compounds by reacting with various dienophiles. This process is crucial for synthesizing macrocyclic compounds, which have applications in drug discovery and material science .
Multi-Component Reactions
Multi-component reactions (MCRs) are efficient processes where three or more reactants form a product(Triphenylphosphoranylidene)ketene can be incorporated into MCRs to generate diverse compounds in a single reaction vessel, streamlining the synthesis of complex molecules .
Domino Reactions
Domino reactions involve multiple transformations occurring under a single reaction condition(Triphenylphosphoranylidene)ketene is used in domino processes to construct intricate molecules with high atom economy, which is beneficial for sustainable chemistry practices .
Synthesis of Chiral Ylides
Chiral ylides derived from (Triphenylphosphoranylidene)ketene are instrumental in asymmetric synthesis. These ylides can be used in Wittig reactions to produce optically active compounds, which are significant in the creation of enantiomerically pure pharmaceuticals .
Polymer Chemistry
Ketenes, including (Triphenylphosphoranylidene)ketene , exhibit unique reactivity that is exploited in polymer chemistry. They can be used to introduce functionalities into polymers or to create polymer networks with specific properties, impacting areas like photolithography and material design .
Mechanism of Action
Target of Action
(Triphenylphosphoranylidene)ketene, also known as the Bestmann ylide, is a reagent with intriguing properties and proven synthetic utility . It is primarily used as a nucleophilic two-carbon building block in organic synthesis . Its primary targets are electrophilic carbon atoms in various organic compounds, where it can form new carbon-carbon bonds .
Mode of Action
The Bestmann ylide interacts with its targets through nucleophilic addition. The ylide, possessing a negative charge on the carbon atom, attacks the electrophilic carbon in the target molecule, forming a new carbon-carbon bond . This process can lead to the formation of a wide range of (triphenylphosphoranylidene)acyl derivatives .
Biochemical Pathways
The Bestmann ylide participates in a variety of reactions including cycloaddition, multi-component, and domino reactions . These reactions can lead to the formation of complex organic molecules from simpler precursors, affecting various biochemical pathways depending on the specific reaction conditions and target molecules .
Result of Action
The result of the Bestmann ylide’s action is the formation of new organic compounds through the creation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of (triphenylphosphoranylidene)acyl derivatives , which can have various molecular and cellular effects depending on their specific structures and properties.
Action Environment
The action of the Bestmann ylide can be influenced by various environmental factors. For example, the choice of solvent can affect the ylide’s reactivity and the outcome of the reaction . Additionally, the ylide is surprisingly stable and can be stored under an inert atmosphere at ambient temperature for months , suggesting that it is relatively resistant to environmental degradation.
Future Directions
(Triphenylphosphoranylidene)ketene has proven synthetic utility and is used in the formation of a wide range of (triphenylphosphoranylidene)acyl derivatives . Its future directions could involve further exploration of its unique properties and potential applications in proteomics research and organic synthesis .
properties
InChI |
InChI=1S/C20H15OP/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNASRBWCHRURHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=C=C=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Triphenylphosphoranylidene)ketene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





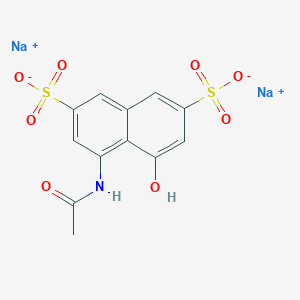
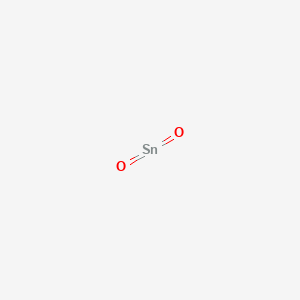
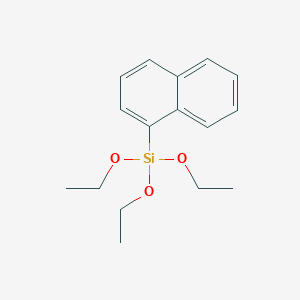


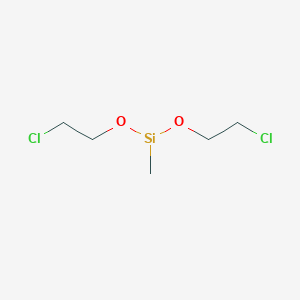
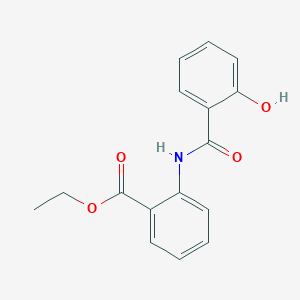
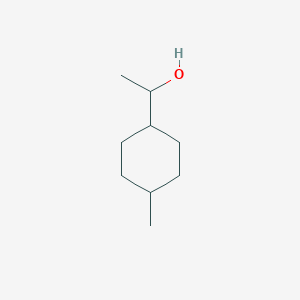
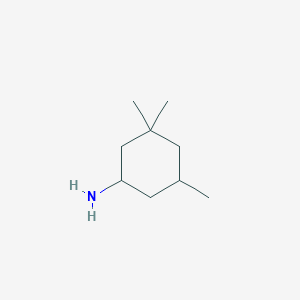

![Spiro[benzofuran-2(3H),1'-cyclohexane]-3,4'-dione, 7-chloro-4,6-dimethoxy-2'-methyl-](/img/structure/B96199.png)
